REACTION_CXSMILES
|
[C:1]1([CH3:18])[CH:6]=[CH:5][CH:4]=[C:3]([NH:7][C:8](=[O:17])[CH:9]=[CH:10]C2C=CC=CC=2)[CH:2]=1.[Al+3].[Cl-].[Cl-].[Cl-]>O>[CH3:18][C:1]1[CH:2]=[C:3]2[C:4]([CH:10]=[CH:9][C:8](=[O:17])[NH:7]2)=[CH:5][CH:6]=1 |f:1.2.3.4|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)NC(C=CC1=CC=CC=C1)=O)C
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the solid was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C=CC(NC2=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 903.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |